Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate
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Overview
Description
Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate is a chemical compound with the molecular formula C9H15BF3K and a molecular weight of 230.12 g/mol . This compound is part of the organotrifluoroborate family, which is known for its stability and utility in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate can be synthesized through the reaction of 6,6-dimethylspiro[3.3]heptan-2-ylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction in organic synthesis for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of complex organic molecules, including potential drug candidates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate in Suzuki–Miyaura coupling involves the transmetalation of the boron reagent to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties compared to other organotrifluoroborates . This uniqueness makes it particularly valuable in the synthesis of complex organic molecules where specific reactivity and selectivity are required .
Properties
Molecular Formula |
C9H15BF3K |
---|---|
Molecular Weight |
230.12 g/mol |
IUPAC Name |
potassium;(2,2-dimethylspiro[3.3]heptan-6-yl)-trifluoroboranuide |
InChI |
InChI=1S/C9H15BF3.K/c1-8(2)5-9(6-8)3-7(4-9)10(11,12)13;/h7H,3-6H2,1-2H3;/q-1;+1 |
InChI Key |
NSCOOCZQOBVJCX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC2(C1)CC(C2)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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